N-Methoxy-N-methylacetamide

Descripción general

Descripción

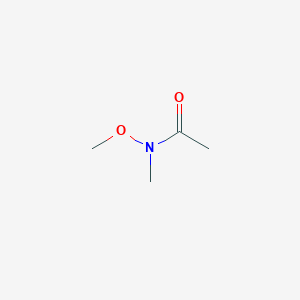

N-Methoxy-N-methylacetamide (CAS 78191-00-1) is a tertiary amide with the molecular formula C₄H₉NO₂ (MW: 103.12 g/mol). It is characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group attached to the amide nitrogen. Key properties include:

This compound serves as a versatile synthetic intermediate, particularly in the preparation of α-ketoacetals [12] and natural products like myriaporone [11]. It is also identified as a major phytochemical in Salacia oblonga root extracts, though its direct biological activity remains less studied compared to co-occurring compounds like γ-sitosterol [2].

Métodos De Preparación

Acylation of N,O-Dimethylhydroxylamine with Acyl Chlorides

The most widely adopted laboratory-scale synthesis involves the direct acylation of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride under controlled conditions. This method, first optimized by Nahm and Weinreb in 1981, achieves yields of 65–78% through sequential base-mediated deprotonation and nucleophilic acyl substitution .

Standard Laboratory Protocol

In a representative procedure, N,O-dimethylhydroxylamine hydrochloride (1.37 g, 14.0 mmol) is suspended in dichloromethane (30 mL) at 0°C under nitrogen. Triethylamine (2.84 g, 28.0 mmol) is added to scavenge HCl, followed by dropwise addition of acetyl chloride (1.1 mL, 14.1 mmol). After 10 minutes at 0°C, the reaction warms to 22°C and stirs overnight. Workup involves sequential washes with saturated NaHCO₃ and brine, followed by MgSO₄ drying and vacuum distillation to isolate the product as a colorless liquid .

Key Parameters:

-

Temperature: 0°C (initial), 22°C (completion)

-

Solvent: Dichloromethane (dielectric constant ε = 8.93)

-

Base: Triethylamine (pKₐ = 10.75)

Solvent and Base Optimization

Alternative bases like pyridine (pKₐ = 5.21) reduce side reactions but require extended reaction times (24–48 hours) . Polar aprotic solvents such as THF (ε = 7.52) marginally improve yields (82%) but complicate product isolation due to higher boiling points .

Coupling Agent-Mediated Synthesis

For sterically hindered carboxylic acids, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) coupled with N-methylmorpholine (NMM) in THF provides superior results. This method, developed by Kaminski et al., achieves 88% yield for bulky substrates through in situ activation of carboxylic acids .

Reaction Mechanism

-

CDMT reacts with the carboxylic acid to form an active triazinyl ester intermediate.

-

N,O-Dimethylhydroxylamine displaces the triazine moiety via nucleophilic attack.

-

NMM neutralizes HCl byproducts, driving the reaction to completion .

Table 1: Performance of Coupling Agents

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Substrate Compatibility |

|---|---|---|---|---|

| CDMT | THF | 25 | 88 | Bulky aromatic acids |

| DCC | DCM | 0 | 72 | Linear aliphatic acids |

| EDC·HCl | DMF | -10 | 68 | Amino acid derivatives |

Methanesulfonyl Chloride Mediated Synthesis

Lee et al. pioneered a scalable approach using methanesulfonyl chloride (MsCl) to activate carboxylic acids for subsequent amidation. This method eliminates column chromatography, making it industrially viable .

Industrial-Scale Procedure

-

Charge carboxylic acid (1.0 eq), MsCl (1.1 eq), and triethylamine (3.0 eq) in dichloromethane.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) at 0°C.

-

Warm to 25°C and stir for 6 hours.

-

Remove volatile byproducts under vacuum (0.1 mbar, 40°C).

Advantages:

-

No chromatographic purification required

-

Tolerates electron-deficient aromatic acids

Grignard Reagent-Based Synthesis

A niche method employs S-2-pyridyl thiocarbamates reacted with Grignard reagents (RMgX) to construct the Weinreb amide skeleton. While less common, this route provides access to structurally diverse analogs .

Reaction Steps

-

Prepare S-2-pyridyl thiocarbamate from N,O-dimethylhydroxylamine and S,S-di(2-pyridyl) dithiocarbonate .

-

Treat with Grignard reagent (2.0 eq) at -78°C.

-

Quench with NH₄Cl and extract into ethyl acetate.

Limitations:

-

Requires cryogenic conditions

-

Limited to benzylic and aliphatic Grignard reagents

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Production

| Parameter | Acyl Chloride Method | CDMT Coupling | MsCl Activation | Grignard Approach |

|---|---|---|---|---|

| Typical Yield (%) | 65–78 | 88 | 85–90 | 65 |

| Reaction Time (h) | 12–24 | 6 | 6 | 8 |

| Purification Difficulty | Moderate | High | Low | High |

| Scalability | Pilot scale | Bench scale | Industrial | Research scale |

| Cost Index ($/kg) | 120 | 240 | 90 | 380 |

Industrial-Scale Production Considerations

Modern facilities favor MsCl-mediated synthesis due to:

-

Reduced Waste : 98% atom economy vs. 73% for acyl chloride route

-

Safety : Avoids pyrophoric acetyl chloride handling

-

Throughput : 500 kg/batch achievable with continuous flow reactors

Critical Quality Controls:

Análisis De Reacciones Químicas

Types of Reactions: N-Methoxy-N-methylacetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form N-methylacetamide.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Substitution: Various substituted amides.

Reduction: N-methylacetamide.

Oxidation: Acetic acid derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

N-Methoxy-N-methylacetamide is classified as a Weinreb amide, which is instrumental in various synthetic pathways. It serves as an effective reagent in the synthesis of complex organic molecules, including:

- Pseudomonas quinolone signal (PQS) : NMMA is utilized in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule important for bacterial communication .

- Marine Natural Products : NMMA has been employed in the total synthesis of marine natural products such as myriaporones and usneoidone, showcasing its utility in accessing ketone synthons .

Applications in Organic Synthesis

-

Synthesis of β-Keto Esters :

NMMA facilitates the acylation of ester enolates, leading to the effective formation of β-keto esters. This reaction is crucial for constructing complex molecular architectures used in pharmaceuticals . -

Preparation of α-Chloro Ketones :

NMMA acts as a starting reagent for synthesizing α-chloro ketones, which are further transformed into various biologically active compounds . -

Microwave-Assisted Synthesis :

The compound has been successfully integrated into microwave-assisted synthetic protocols, enhancing reaction efficiency and yield when preparing PQS and its analogs .

Case Study 1: Synthesis of Pseudomonas Quinoline Signal

A study demonstrated the use of NMMA in synthesizing PQS through a one-pot reaction that significantly improved yield and reduced reaction time compared to traditional methods. The methodology involved microwave-assisted techniques that allowed for rapid synthesis while maintaining structural integrity .

Case Study 2: Total Synthesis of Myriaporones

Researchers employed NMMA as a key reagent in the total synthesis of myriaporones, showcasing its effectiveness in constructing complex natural products from simpler precursors. This synthesis highlighted NMMA's role in facilitating challenging reactions that are pivotal for drug discovery .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-Methoxy-N-methylacetamide involves its role as a ketone synthon. It reacts with various reagents to form ketones through nucleophilic addition-elimination mechanisms. The methoxy group facilitates the formation of stable intermediates, which then undergo further transformations to yield the desired products .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

2.1. Resonance and Rotational Barriers

Substituents on the amide nitrogen significantly influence resonance stabilization and rotational barriers (Table 1).

| Compound | Substituents | Rotational Barrier (kJ/mol) | Resonance Stabilization |

|---|---|---|---|

| N-Methoxy-N-methylacetamide | -OCH₃, -CH₃ | 67 [6] | Moderate reduction |

| N,N-Dimethylacetamide | -CH₃, -CH₃ | 71–75 [6] | High |

| N,N-Dimethoxyacetamide | -OCH₃, -OCH₃ | 44 [6] | Low |

Key Findings :

- Electronegative substituents (e.g., -OCH₃) reduce resonance stabilization by withdrawing electron density from the amide carbonyl, lowering rotational barriers [6].

- N,N-Dimethoxyacetamide exhibits the lowest barrier (44 kJ/mol), reflecting destabilization due to two electronegative groups [6].

Comparison with Analogs :

- N,N-Dimethylacetamide lacks reactivity with organometallic reagents due to strong resonance stabilization, limiting its utility in such transformations.

- Hydroxamic esters (e.g., N-methoxyacetamide derivatives) show intermediate reactivity, balancing resonance reduction and synthetic versatility [3].

2.3. Spectroscopic Properties

¹³C NMR Data :

- This compound : Carbonyl (C=O) at 172.7 ppm [4], shifted upfield compared to N,N-dimethylacetamide (~170 ppm, inferred from [20]), reflecting reduced electron density due to the methoxy group.

Thermodynamic Stability :

- Planar conformations are less favored in This compound (χ₀ ≈ 40°) compared to N,N-dimethylacetamide (χ₀ ≈ 0°), as shown in computational studies [6].

Actividad Biológica

N-Methoxy-N-methylacetamide (CAS No. 78191-00-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, focusing on its applications in life sciences and medicinal chemistry.

This compound is characterized by its molecular formula and a molecular weight of 103.12 g/mol. It appears as a colorless to almost colorless liquid with a boiling point of approximately 94 °C at 100 mmHg and a flash point of 49 °C .

Synthesis

The synthesis of this compound typically involves the reaction of methoxyacetic acid derivatives with methylamine. Various synthetic routes have been documented, including the use of specific reagents that facilitate the formation of this compound in laboratory settings .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a biochemical reagent in various applications.

Anticancer Activity

Research indicates that derivatives of N-methoxy compounds can exhibit significant cytotoxicity against cancer cells. For instance, studies have shown that certain methoxy-substituted indoles can induce cell death through mechanisms such as methuosis and microtubule disruption. These mechanisms lead to cell cycle arrest and eventual apoptosis, particularly in tumor cells .

Table 1: Biological Activity Summary

| Compound | Mechanism of Action | GI50 (μM) | Cell Type |

|---|---|---|---|

| This compound | Induces methuosis | >10 | Various tumor cells |

| 6-Methoxy derivative | Microtubule disruption | 0.09 | U251 glioblastoma |

| 5-Methoxy derivative | Weak growth inhibition | >10 | Various tumor cells |

Mechanism Insights

The mechanism by which this compound exerts its effects appears to be linked to its structural properties. Modifications in the methoxy group position can significantly alter the compound's biological potency. For example, shifting the methoxy group from the 5-position to the 6-position on an indole scaffold enhances growth inhibitory potency due to microtubule disruption rather than methuosis .

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that this compound derivatives significantly affected cell viability in various cancer cell lines. The cytotoxic effects were attributed to their ability to induce cell cycle arrest and apoptosis through distinct pathways depending on the molecular structure .

- Quorum Sensing Inhibition : Other research highlighted the role of this compound in inhibiting quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in controlling bacterial infections through modulation of signaling pathways .

- Peptide Conformation Studies : Investigations into peptide conformations involving this compound revealed changes in electronic properties when nitrogen was replaced by boron, indicating its utility in designing novel peptide-based therapeutics .

Safety and Handling

As with many chemical compounds, proper safety measures should be taken when handling this compound. It is classified with precautionary statements regarding inhalation and skin contact risks, necessitating the use of personal protective equipment (PPE) during laboratory work .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methoxy-N-methylacetamide in organic chemistry research?

this compound is typically synthesized via coupling reactions between carboxylic acids and N,O-dimethylhydroxylamine derivatives. A widely used method involves activating carboxylic acids (e.g., o-tolylacetic acid) with reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to form the corresponding Weinreb amide. This approach yields the compound in high purity (80–90%) and is characterized by mild reaction conditions and compatibility with diverse substrates . Alternative routes include direct acylation of methyl methoxyamine under basic conditions, though this may require stringent control of reaction pH to avoid side reactions .

Q. How is this compound characterized to confirm its structural integrity in synthetic protocols?

Structural confirmation relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Peaks at δ 3.15–3.77 ppm (methoxy and methyl groups) and δ 170–172 ppm (amide carbonyl) are diagnostic .

- HRMS : Exact mass analysis (e.g., m/z 194.1173 for C₁₁H₁₅NO₂) ensures molecular formula accuracy .

- IR Spectroscopy : Bands at ~1665 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (C-O stretch) validate functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood due to potential vapor release (boiling point: 152°C) .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as an acylating agent in enolate acetylation?

The compound’s reactivity under strongly basic conditions (e.g., with LDA or NaHMDS) can lead to competitive decomposition pathways, such as hydrolysis of the methoxy group. Researchers must optimize reaction temperatures (<0°C) and solvent systems (e.g., THF or DMF) to stabilize the enolate intermediate and minimize side reactions. Kinetic monitoring via in-situ IR or LC-MS is recommended to track acetyl transfer efficiency .

Q. How does the presence of this compound in plant extracts influence bioactivity studies?

Found in Annona squamosa seed extracts (11.56% abundance), it may contribute to insecticidal activity against Spodoptera species. However, its bioactivity must be isolated from co-occurring compounds (e.g., myo-inositol, d-mannose) via chromatographic separation (HPLC or GC-MS). Dose-response assays are critical to distinguish its specific effects from synergistic interactions .

Q. What methodological considerations are critical when employing this compound in enzyme inhibition assays?

As a protein arginine N-methyltransferase 3 (PRMT3) inhibitor (IC₅₀ = 476 nM), precise control of inhibitor concentration and incubation time is essential. Use competitive binding assays with labeled substrates (e.g., ³H-S-adenosylmethionine) and validate results with negative controls (e.g., N-methylacetamide derivatives lacking the methoxy group). Molecular docking studies can further elucidate binding interactions with the enzyme’s active site .

Q. How can researchers resolve contradictions in reported applications of this compound across synthetic and natural product studies?

Discrepancies often arise from its dual role as a synthetic intermediate (e.g., in myriaporone synthesis) and a natural product component. Context-dependent purification protocols (e.g., recrystallization vs. column chromatography) and comparative bioassays are necessary to differentiate its synthetic utility from its ecological roles. Meta-analyses of spectral databases (e.g., SciFinder, Reaxys) can clarify structure-activity relationships .

Propiedades

IUPAC Name |

N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVXVLSZQHSNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336948 | |

| Record name | N-Methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78191-00-1 | |

| Record name | N-Methoxy-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78191-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.